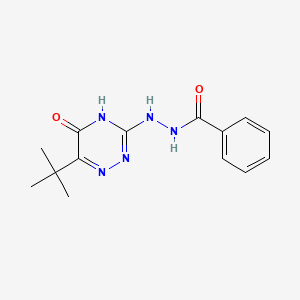

N'-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-14(2,3)10-12(21)15-13(18-16-10)19-17-11(20)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,17,20)(H2,15,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQNDKIJROVZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 6-tert-butyl-3-hydrazinyl-1,2,4-triazine-5(4H)-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxo derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced with other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazine derivatives are known to exhibit inhibitory activity against certain enzymes, making them valuable in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties. Triazine derivatives have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, such as enhanced stability and durability.

Mechanism of Action

The mechanism of action of N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme’s active site. The triazine ring and benzohydrazide moiety play crucial roles in this binding process, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Triazine Derivatives with Aromatic Hydrazides

- N'-(4-Amino-6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)pyridine-4-carbohydrazide Structure: Replaces the benzohydrazide group with a pyridine-4-carbohydrazide moiety. Synthesis: Similar cyclization methods but requires pyridinecarboxylic acid derivatives as starting materials .

- Diethyl (((6-(5-Fluoro-2-(2,2,2-Trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) Structure: Incorporates phosphonate and trifluoroacetamido groups on the triazine ring. Activity: Compound 81f (hydrolyzed phosphonate) exhibits high antioxidant activity (IC₅₀ = 2.1 µM) due to electron-withdrawing trifluoroacetamido groups enhancing radical scavenging .

Benzohydrazide Derivatives with Heterocyclic Cores

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)benzohydrazide (3a-3b)

- Structure : Benzimidazole-linked benzohydrazides with substituted benzylidene groups.

- Synthesis : Condensation of hydrazides with benzaldehydes, differing from the triazine cyclization route used for the target compound .

- Activity : Demonstrated antimicrobial activity against E. coli and S. aureus (MIC = 8–16 µg/mL), attributed to the planar benzimidazole moiety enhancing membrane penetration .

4-Bromo-N'-(Pyridin-4-ylmethylene)benzohydrazide (2)

- Structure : Bromine substituent on the benzohydrazide aromatic ring.

- Activity : Shows enhanced antibacterial activity (MIC = 4 µg/mL against B. subtilis) due to the electron-withdrawing bromine improving interaction with bacterial enzymes .

- Comparison : The absence of halogens in the target compound may limit its antimicrobial potency compared to brominated analogues .

Physicochemical and Spectral Comparisons

Table 1: Key Spectral Data for Triazine and Benzohydrazide Derivatives

Biological Activity

N'-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves the reaction of benzohydrazide with a suitable triazine derivative. The general synthetic route can be summarized as follows:

- Formation of the Triazine Core : The initial step involves the synthesis of the 4,5-dihydrotriazine framework through cyclization reactions.

- Hydrazone Formation : The triazine derivative is then reacted with benzohydrazide to form the desired hydrazone compound.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25.72 | Induction of apoptosis via mitochondrial pathway |

| U87 (Glioblastoma) | 45.2 | Cell cycle arrest and apoptosis |

The compound's mechanism involves the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors, leading to increased cancer cell death .

2.2 Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 μg/mL |

| S. aureus | 30 μg/mL |

| P. aeruginosa | 40 μg/mL |

The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure:

- Triazine Ring : The presence of the triazine moiety is crucial for its anticancer activity.

- Hydrazone Linkage : The hydrazone functional group enhances interaction with biological targets.

- tert-butyl Substitution : The tert-butyl group contributes to lipophilicity and may enhance cellular uptake.

4. Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

Case Study 1: In Vivo Antitumor Activity

In a study involving tumor-bearing mice models treated with varying doses of the compound, significant tumor growth inhibition was observed compared to controls. The results indicated an optimal dose at which maximum efficacy was achieved without severe toxicity .

Case Study 2: Antimicrobial Efficacy

Another study investigated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it was effective in reducing bacterial load in infected tissues in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.